methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

Introduction to Methyl 7-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate

Chemical Identity and Nomenclature

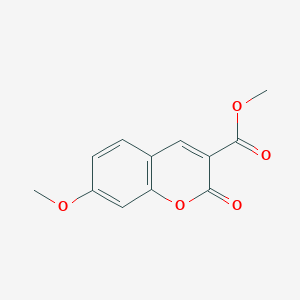

This compound is defined by its systematic IUPAC name, methyl 7-methoxy-2-oxochromene-3-carboxylate , which precisely describes its substituent arrangement (Figure 1). The chromene backbone consists of a fused benzene and pyrone ring, with functional groups strategically positioned to influence reactivity and intermolecular interactions.

Table 1: Key Chemical Identifiers

| Property | Value | Sources |

|---|---|---|

| CAS Registry Number | 622823-37-4 | |

| Molecular Formula | C₁₂H₁₀O₅ | |

| Molecular Weight | 234.20 g/mol | |

| SMILES | COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC | |

| InChI Key | LBWOOVZVWJRMBL-UHFFFAOYSA-N |

The compound’s planar structure facilitates π-π stacking, while electron-withdrawing groups (e.g., ketone, ester) enhance electrophilic reactivity. Its synthesis often involves β-keto esters and phenols under acidic conditions, as seen in Pechmann-type reactions.

Historical Context in Heterocyclic Chemistry

Coumarins have been integral to heterocyclic chemistry since their isolation from tonka beans in 1820. The Pechmann condensation, developed in the late 19th century, revolutionized coumarin synthesis by enabling the coupling of phenols with β-keto esters. This compound represents a modern iteration of these efforts, leveraging methoxy and ester groups to fine-tune electronic properties.

Early coumarin derivatives like dicoumarol and warfarin highlighted the pharmacological potential of structural modifications. While this compound lacks anticoagulant properties, its synthetic accessibility and modifiable scaffold align with contemporary goals in drug discovery.

Position Within Coumarin Derivative Classifications

Coumarin derivatives are classified by substitution patterns, which dictate their chemical and biological behavior. This compound falls into the 3-carboxylate coumarin subgroup, distinct from anticoagulant 4-hydroxycoumarins like warfarin.

Table 2: Structural Comparison of Select Coumarin Derivatives

| Compound | Substituents | Key Features |

|---|---|---|

| Umbelliferone | 7-hydroxy | Fluorescent, natural origin |

| Herniarin | 7-methoxy | Antimicrobial activity |

| Methyl 7-methoxy-2-oxo-... | 7-methoxy, 2-keto, 3-methyl ester | Synthetic, modular reactivity |

The 7-methoxy group in this compound mirrors natural analogs like herniarin, whereas the 3-methyl ester enhances stability for further functionalization. Such features make it a valuable intermediate in synthesizing fused heterocycles, which exhibit enhanced bioactivity.

Properties

Molecular Formula |

C12H10O5 |

|---|---|

Molecular Weight |

234.20 g/mol |

IUPAC Name |

methyl 7-methoxy-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C12H10O5/c1-15-8-4-3-7-5-9(11(13)16-2)12(14)17-10(7)6-8/h3-6H,1-2H3 |

InChI Key |

LBWOOVZVWJRMBL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

Methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits several notable biological activities:

- Antioxidant Properties : Coumarins, including this compound, have demonstrated significant antioxidant activity. They can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .

- Anticancer Activity : Research indicates that various coumarin derivatives possess anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in specific cancer types .

- Antimicrobial Effects : This compound has shown effectiveness against a range of pathogens, including bacteria and fungi. Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents .

- Enzyme Inhibition : this compound can inhibit certain enzymes like lipoxygenase, which is involved in inflammatory processes. This inhibition can be beneficial in treating inflammatory diseases .

Therapeutic Applications

The therapeutic potential of this compound extends to various medical fields:

- Pharmaceuticals : Due to its anticancer and antimicrobial properties, this compound is being investigated for use in developing new drugs that target specific diseases. Its ability to inhibit enzymes involved in inflammation also suggests potential applications in treating inflammatory disorders .

- Cosmetic Formulations : The antioxidant and anti-inflammatory properties of this compound make it an attractive ingredient in cosmetic products aimed at skin protection and anti-aging. It can enhance the stability and efficacy of formulations by preventing oxidative damage to skin cells .

Case Studies

Several studies have documented the applications and effects of this compound:

- In Vitro Studies on Cancer Cells : A study demonstrated that this compound significantly reduced the viability of breast cancer cells while inducing apoptosis through caspase activation pathways. The findings suggest its potential as a chemotherapeutic agent .

- Antioxidant Activity Assessment : Research evaluating the antioxidant capacity of this compound showed that it effectively scavenged free radicals in various assays, indicating its utility as a natural antioxidant in food and cosmetic industries .

- Cosmetic Product Development : A formulation study incorporating this compound highlighted improvements in skin hydration and reduction of inflammation in clinical trials, showcasing its effectiveness as an active ingredient in skincare products .

Mechanism of Action

The mechanism of action of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural differences and molecular properties of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate and its analogs:

Key Observations :

- Ester vs. Carboxylic Acid : The methyl ester group in the target compound enhances lipophilicity compared to the free carboxylic acid, improving membrane permeability in biological systems .

- Methoxy vs.

- Amino Substitution: The diethylamino group introduces basicity and electron-donating effects, which may enhance fluorescence quantum yield for optical applications .

Modifications :

- Amide Derivatives : Carboxylic acid intermediates (e.g., 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid) are reacted with amines (e.g., 4-methoxyphenethylamine) to form carboxamides, enhancing target specificity in biological systems .

- Amino-Substituted Coumarins: Introduction of diethylamino groups involves substituting the 7-hydroxy precursor with diethylamine under nucleophilic conditions .

Biological Activity

Methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, a member of the chromene family, exhibits a range of significant biological activities. This compound is particularly noted for its potential in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈O₅ |

| Molecular Weight | 220.178 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Melting Point | 194 °C |

| Boiling Point | 424.4 ± 45 °C at 760 mmHg |

The chromene core is known for its ability to interact with various biological targets, making it a candidate for drug discovery and development .

Anticancer Activity

Research has shown that compounds containing the chromene scaffold, including this compound, exhibit notable anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through various pathways:

- Caspase Activation : The compound has been reported to activate caspases, leading to programmed cell death in cancerous cells .

- Cell Cycle Arrest : It disrupts the cell cycle, specifically causing G2/M phase arrest which is crucial for preventing cancer cell proliferation .

Case Study : A study demonstrated that derivatives of the chromene scaffold significantly inhibited tumor growth in xenograft models, showcasing their potential as therapeutic agents against various cancers .

Antimicrobial Activity

This compound has exhibited strong antimicrobial properties against a range of pathogens:

- Inhibition of Bacterial Growth : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Properties

The compound also demonstrates potential anti-inflammatory effects, which are critical in treating chronic inflammatory diseases:

- Mechanism of Action : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Research Findings : In vitro studies have shown that this compound significantly reduced the levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group at position 7 enhances its binding affinity to biological targets, improving its pharmacological profile. Research has established a correlation between structural modifications and changes in biological activity, providing insights for further drug development .

Q & A

Q. What are the key steps in synthesizing methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate derivatives?

The synthesis involves two primary steps:

- Oxime Formation : Reacting the aldehyde precursor with hydroxylamine hydrochloride and sodium acetate in ethanol under reflux to form the oxime intermediate (e.g., OXE-A, 92% yield via recrystallization) .

- Acylation : Treating the oxime with acyl chlorides (e.g., 4-methoxybenzoyl chloride for OXE-H) in anhydrous dichloromethane using triethylamine as a base. Purification is achieved via recrystallization or silica gel chromatography, yielding derivatives like OXE-H (91% yield) .

Q. How is structural confirmation achieved for these derivatives?

Structural validation relies on:

- 1H/13C NMR : Assigning proton environments (e.g., aromatic protons at δ 8.74 ppm in OXE-H) and carbon frameworks (e.g., carbonyl carbons at δ 163.87 ppm) .

- HRMS : Confirming molecular weights (e.g., OXE-B: theor. 328.1423, found 328.1420) .

- Coupling Constants (J) : Resolving substitution patterns (e.g., OXE-C’s J = 8.9 Hz for para-substituted protons) .

Q. What purification methods are effective post-synthesis?

- Recrystallization : Used for derivatives with high solubility differences (e.g., OXE-H in diethyl ether) .

- Chromatography : Silica gel chromatography with dichloromethane is optimal for polar derivatives like OXE-B (51% yield after purification) .

Advanced Research Questions

Q. What challenges arise in optimizing acylation reactions for high-yield oxime derivatives?

Key challenges include:

- Steric Hindrance : Bulky acyl groups (e.g., methacryloyl in OXE-B) reduce yields (51%) due to slower reaction kinetics, necessitating dropwise reagent addition and extended stirring .

- Stoichiometric Ratios : Excess acyl chloride (1.2–1.5 eq.) ensures complete conversion, as seen in OXE-H (11.53 mmol chloride vs. 7.68 mmol oxime) .

- Solvent Choice : Anhydrous dichloromethane minimizes side reactions, while trace moisture can hydrolyze acyl chlorides, lowering yields .

Q. How to address discrepancies in NMR data when synthesizing novel derivatives?

- Solvent Peaks : Reference residual solvent peaks (e.g., CDCl3 at δ 7.26 ppm for 1H NMR) to avoid misassignment .

- Coupling Constants : Use J values to distinguish substitution patterns (e.g., ortho vs. para protons in OXE-F’s 2-naphthoyl group) .

- Comparative Analysis : Cross-check with known spectra (e.g., OXE-C’s benzoyl group vs. OXE-H’s 4-methoxybenzoyl) .

Q. How do substituents on the acyl group affect the electronic properties of the derivatives?

- Electron-Donating Groups (EDGs) : Methoxy groups (OXE-H) increase electron density, red-shifting UV-Vis absorption.

- Electron-Withdrawing Groups (EWGs) : Nitro groups (OXE-J) decrease electron density, blue-shifting absorption.

- Validation : Compare 13C NMR shifts (e.g., OXE-H’s methoxy carbon at δ 55.57 ppm vs. OXE-J’s nitro group) to correlate structure with photophysical behavior .

Q. What methodologies evaluate the photophysical properties of these coumarin derivatives?

- UV-Vis Spectroscopy : Measures absorption maxima (λmax) to assess π→π* transitions.

- Fluorescence Spectroscopy : Quantifies quantum yields and emission spectra for applications in photoinitiators (as noted in ) .

- Theoretical Calculations : DFT studies can predict HOMO-LUMO gaps, validated against experimental λmax values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.